
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenoxy group with two methyl substituents, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of (S)-1-(2,6-dimethylphenoxy)propan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.
化学反应分析
Types of Reactions
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved in these interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate: Similar structure but without the (S)-configuration.
tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate: Similar structure but with different substituents on the phenoxy group.
Uniqueness
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the (S)-configuration can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ®-counterparts.
属性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2,6-dimethylphenoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18) |
InChI 键 |
CDMSVSKVLSAQQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
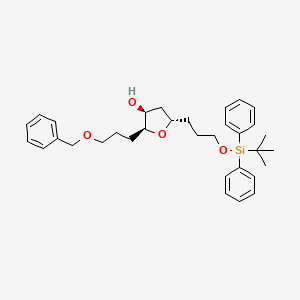
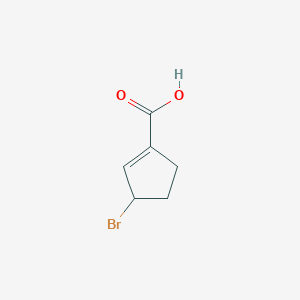



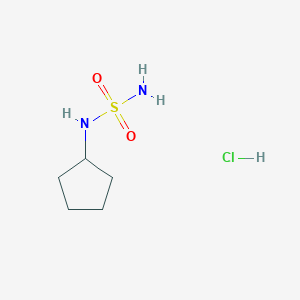
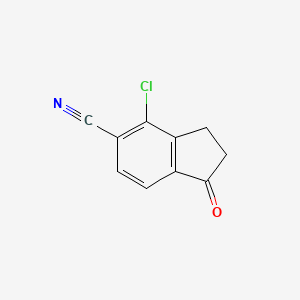
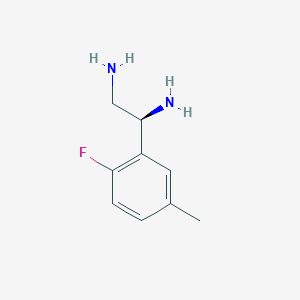
![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
